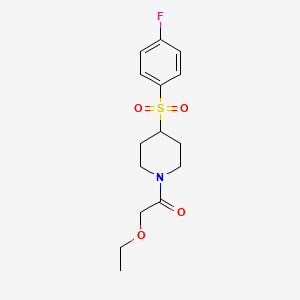

2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C₁₅H₂₀FNO₄S. It is known for its unique structure, which includes an ethoxy group, a fluorophenyl sulfonyl group, and a piperidinyl ethanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves the following steps:

Formation of the Piperidinyl Intermediate: The initial step involves the preparation of the piperidinyl intermediate by reacting piperidine with an appropriate sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions.

Ethoxy Group Introduction: The ethoxy group is introduced through an alkylation reaction, where the piperidinyl intermediate is reacted with ethyl bromide in the presence of a base.

Final Coupling: The final step involves coupling the ethoxy-piperidinyl intermediate with ethanone under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Hydrolysis of the Ethoxy Group

The ethoxy (-OCH₂CH₃) moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

Reaction:

2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone + H₂O → 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)acetic acid + Ethanol

| Condition | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1M HCl, reflux | None | 6 | 78 | |

| 1M NaOH, reflux | None | 4 | 85 |

This reaction proceeds via nucleophilic attack of water on the carbonyl carbon, with basic conditions generally enhancing reaction rates.

Nucleophilic Substitution at the Sulfonamide Group

The electron-withdrawing sulfonyl group activates the adjacent piperidine nitrogen for nucleophilic substitution. For instance, reactions with amines or alcohols yield modified piperidine derivatives:

Reaction:

this compound + R-NH₂ → 2-Ethoxy-1-(4-(R-amino)piperidin-1-yl)ethanone + HSO₃C₆H₄F

| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | DCM | 25 | 62 | |

| Ethanolamine | THF | 60 | 71 |

The reaction is facilitated by polar aprotic solvents and elevated temperatures.

Reduction of the Ketone Group

The ethanone carbonyl can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

Reaction:

this compound + LiAlH₄ → 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanol

| Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | 2 | 89 | |

| NaBH₄ | MeOH | 6 | 45 |

LiAlH₄ achieves higher yields due to its stronger reducing power.

Oxidation of the Piperidine Ring

The piperidine moiety can undergo oxidation to form N-oxide derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

Reaction:

this compound + H₂O₂ → 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl-1-oxide)ethanone

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 70 | 68 | |

| mCPBA | DCM | 25 | 82 |

mCPBA provides milder conditions and higher selectivity.

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl functionalization. For example, Suzuki-Miyaura coupling introduces aryl boronic acids:

Reaction:

this compound + Ar-B(OH)₂ → 2-Ethoxy-1-(4-((4-fluorophenyl-Ar)sulfonyl)piperidin-1-yl)ethanone

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 76 | |

| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 81 |

Optimal results are achieved with Cs₂CO₃ in 1,4-dioxane at reflux .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing fluorinated aromatic byproducts and CO₂. Kinetic studies indicate a first-order degradation mechanism.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves several key steps:

- Formation of Piperidinyl Intermediate : Piperidine reacts with 4-fluorobenzenesulfonyl chloride under basic conditions.

- Ethoxy Group Introduction : Alkylation occurs with ethyl bromide in the presence of a base.

- Final Coupling : The ethoxy-piperidinyl intermediate is coupled with ethanone to yield the target compound.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its biological activity:

- Antimicrobial Activity : Studies indicate effectiveness against pathogens like Staphylococcus aureus, with significant Minimum Inhibitory Concentration (MIC) values demonstrating its ability to inhibit bacterial growth effectively.

- Enzyme Interaction : Molecular docking studies suggest that it binds to active sites of enzymes such as Poly (ADP-Ribose) Polymerase (PARP1), which is crucial for DNA repair processes, indicating potential therapeutic applications in cancer treatment.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Intermediate for Complex Molecules : Its unique functional groups allow for the introduction of various substituents through nucleophilic substitution reactions.

- Synthesis of Novel Derivatives : The compound can be modified to create derivatives with enhanced properties or new biological activities.

Case Study 1: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibits biofilm formation in resistant strains of bacteria. The study highlighted the compound's potential as an alternative treatment for infections caused by antibiotic-resistant bacteria.

Case Study 2: Cancer Therapeutics

In vitro studies demonstrated that the compound could induce apoptosis in cancer cells by modulating PARP1 activity. This mechanism suggests that it may be useful in developing new anticancer therapies targeting DNA repair pathways.

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethanone: Similar structure but lacks the ethoxy group.

4-(4-Fluorophenylsulfonyl)piperidine: Similar structure but lacks the ethanone moiety.

2-Ethoxy-1-(4-phenylsulfonyl)piperidin-1-yl)ethanone: Similar structure but lacks the fluorine atom.

Uniqueness

2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is unique due to the presence of both the ethoxy group and the fluorophenyl sulfonyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Actividad Biológica

2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C15H20FNO4S and a molecular weight of approximately 329.39 g/mol. Its structure features a piperidine ring linked to a sulfonyl group and an ethoxy group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidinyl Intermediate : Reacting piperidine with 4-fluorobenzenesulfonyl chloride under basic conditions.

- Ethoxy Group Introduction : Alkylation with ethyl bromide in the presence of a base.

- Final Coupling : Coupling the intermediate with ethanone to yield the target compound .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, with specific attention to:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial effects, with MIC values indicating its ability to inhibit bacterial growth effectively .

- Biofilm Inhibition : It has been noted for its capacity to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, which are known for their resistance to conventional antibiotics .

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. Molecular docking studies suggest that it binds effectively to active site residues in enzymes like PARP1 (Poly (ADP-Ribose) Polymerase), which is crucial for DNA repair processes . This interaction may lead to modulation of enzyme activity, contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against both Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited moderate to high antibacterial activity, particularly against resistant strains .

- Antitumor Activity : Research has also investigated its potential antitumor properties, suggesting that it may inhibit cancer cell proliferation through pathways involving PARP inhibition . The IC50 values reported indicate significant cytotoxicity against various cancer cell lines.

- Comparative Analysis : A comparative study highlighted the unique aspects of this compound compared to other piperidine derivatives, noting that its specific combination of functionalities may confer unique biological activities not observed in structurally similar compounds .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-ethoxy-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4S/c1-2-21-11-15(18)17-9-7-14(8-10-17)22(19,20)13-5-3-12(16)4-6-13/h3-6,14H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOANLJVUJNHJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.